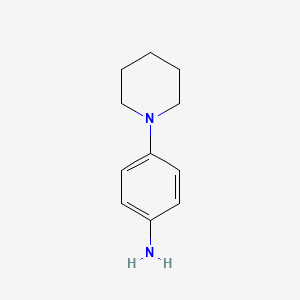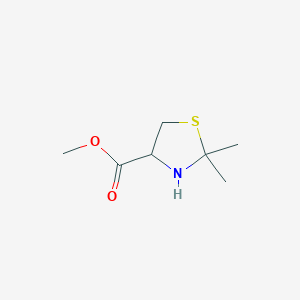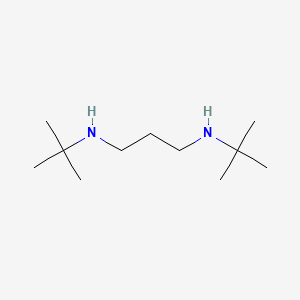
N,N'-Di-t-butyl-trimethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Di-t-butyl-trimethylenediamine is a chemical compound with the molecular formula C11H26N2 . It is also known by other names such as N,N’-Di-tert-butylethylenediamine .
Molecular Structure Analysis
The molecular structure of N,N’-Di-t-butyl-trimethylenediamine can be represented by the InChI string:InChI=1S/C10H24N2/c1-9(2,3)11-7-8-12-10(4,5)6/h11-12H,7-8H2,1-6H3 . This represents the connectivity of atoms in the molecule but does not provide information about its 3D conformation.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications : N,N'-Di-t-butyl-trimethylenediamine is used in chemical synthesis. For example, it's involved in the preparation of N-t-butoxycarbonyl derivatives and corresponding sulfur analogs from di-t-butyl dicarbonate, reacting with amino-acid esters under mild conditions to form these derivatives (Tarbell, Yamamoto, & Pope, 1972).
Electrochemical Studies : The compound is used in electrochemical and spectroscopic studies. Research on a variety of antioxidants based on N,N'-substituted p-phenylenediamines, which are crucial in the rubber industry, involves electrochemical studies of these compounds (Rapta et al., 2009).
Crystal Structure Analysis : It is used in the synthesis and crystal structure analysis of new compounds. For example, the complex [Ni(tn)2{N(CN)2}]ClO4 (tn=trimethylenediamine) forms a one-dimensional chain structure via the bidentate bridging ligand dicyanamide (Li et al., 2002).
Study of Molecular Interactions : The compound is instrumental in studying inter- and intramolecular hydrogen bonding in molecules. Solvatochromic and thermochromic evidence in certain derivatives demonstrates significant insights into these molecular interactions (Giacomelli et al., 1994).
Material Science and Polymer Chemistry : In material science, the compound finds applications in the synthesis of electrochemically and electrochromically stable polymers. These polymers exhibit significant thermal stability and are used in various industrial applications (Wang & Hsiao, 2009; Wang & Hsiao, 2010).
Catalysis and Chemical Reactions : It's used in catalysis, particularly in the dissociation of trivalent actinide chelates, offering insights into acid-catalyzed pathways and the kinetics of these reactions (Muscatello, Choppin, & D'Olieslager, 1989).
Electronic and Optical Applications : The compound is key in the development of electrochromic materials, demonstrating the potential for use in electronic and optical applications due to its unique electrochromic properties (Chen et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
N,N'-ditert-butylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-10(2,3)12-8-7-9-13-11(4,5)6/h12-13H,7-9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMAFSFVBYEOTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCNC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177217 |
Source


|
| Record name | N,N'-Di-t-butyl-trimethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Di-t-butyl-trimethylenediamine | |
CAS RN |
22687-38-3 |
Source


|
| Record name | N,N'-Di-t-butyl-trimethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022687383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Di-t-butyl-trimethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


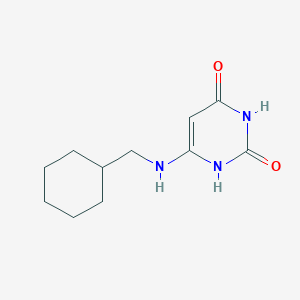
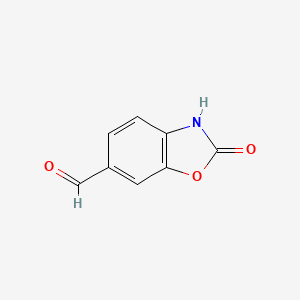
![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)
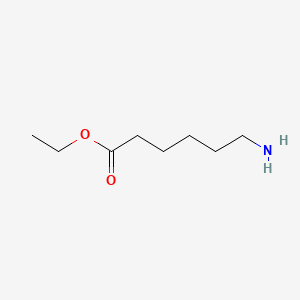
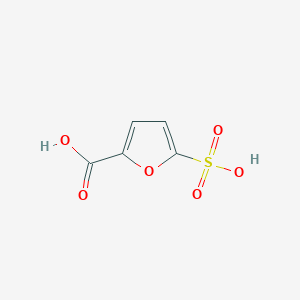
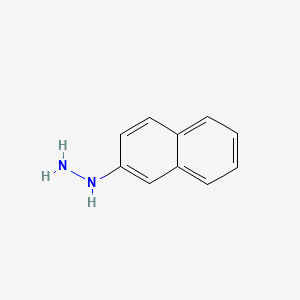
![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)
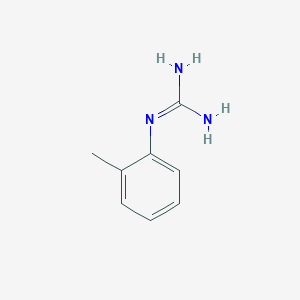
![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)
